An In-Depth Technical Guide to 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic Acid: A Scaffold for Potent PARP Inhibition
An In-Depth Technical Guide to 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic Acid: A Scaffold for Potent PARP Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,7-naphthyridine nucleus represents a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a representative member of this class, 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid , as a paradigm for the design and development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP). We will explore the synthetic rationale, the intricate mechanism of PARP inhibition, the critical structure-activity relationships (SAR) that govern potency, and the preclinical and clinical landscape of related naphthyridine-based therapeutics. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel targeted cancer therapies.
Introduction: The 1,7-Naphthyridine Scaffold in Oncology
The quest for highly selective and potent small molecule inhibitors of key cellular enzymes is a cornerstone of modern drug discovery. Among the vast landscape of heterocyclic scaffolds, the naphthyridine framework has emerged as a recurring motif in a multitude of biologically active compounds. Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, exist as several isomers, with the 1,7- and 1,8-isomers being of particular interest in oncology.[1]
The 1,7-naphthyridine core, in particular, has been identified as a highly effective pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP inhibitors have revolutionized the treatment of certain cancers, particularly those with deficiencies in the homologous recombination (HR) DNA repair pathway, such as tumors harboring BRCA1/2 mutations. This therapeutic strategy is a prime example of "synthetic lethality," where the inhibition of a parallel DNA repair pathway (in this case, PARP-mediated single-strand break repair) is selectively lethal to cancer cells that are already deficient in another repair mechanism.
This guide will utilize 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid as a focal point to dissect the key chemical and biological principles underlying the development of 1,7-naphthyridine-based PARP inhibitors.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃O₃ | [2][3] |
| Molecular Weight | 245.23 g/mol | [2][3] |
| Appearance | Solid | [3] |
| SMILES | OC(=O)CCC(=O)Nc1nccc2cccnc12 | [3] |
| InChI Key | QXLLOFROZJRIHD-UHFFFAOYSA-N | [3] |
Synthesis and Characterization
The synthesis of 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid, while not explicitly detailed in the public domain, can be rationally approached through a convergent synthesis strategy. This involves the preparation of the key intermediate, 8-amino-1,7-naphthyridine, followed by its acylation with succinic anhydride.
Synthesis of the 8-amino-1,7-naphthyridine Core
A generalized workflow for the synthesis is depicted below:
Caption: Generalized synthetic workflow for the 8-amino-1,7-naphthyridine core.
Acylation of 8-amino-1,7-naphthyridine
The final step in the synthesis of the title compound is the acylation of the 8-amino group with succinic anhydride. This is a standard and high-yielding reaction in organic synthesis.
Experimental Protocol:
-
Dissolution: Dissolve 8-amino-1,7-naphthyridine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid.
Caption: Reaction scheme for the acylation of 8-amino-1,7-naphthyridine.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the context of DNA repair. PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in the DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. These PAR chains serve as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
PARP inhibitors, including those based on the 1,7-naphthyridine scaffold, exert their anticancer effects through a dual mechanism:
-
Catalytic Inhibition: They competitively bind to the nicotinamide-binding pocket of the PARP enzyme, preventing the synthesis of PAR chains and thereby inhibiting the recruitment of DNA repair machinery.
-
PARP Trapping: A crucial aspect of the efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a highly cytotoxic lesion that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).
In cancer cells with a deficient homologous recombination (HR) pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This selective killing of HR-deficient cells is the principle of synthetic lethality.
Caption: Mechanism of PARP inhibition and synthetic lethality.
Structure-Activity Relationships (SAR)
The development of potent and selective 1,7-naphthyridine-based PARP inhibitors has been guided by extensive structure-activity relationship (SAR) studies. While specific data for 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid is not available, we can infer key SAR principles from related compounds.
-
The Naphthyridine Core: The 1,7-naphthyridine scaffold serves as the primary pharmacophore, mimicking the nicotinamide portion of the natural PARP substrate, NAD+.
-
The 8-Amino Linker: The amino group at the 8-position provides a crucial attachment point for various side chains that can modulate the compound's properties, including potency, selectivity, and pharmacokinetics.
-
The Butanoic Acid Moiety: The 4-oxobutanoic acid side chain introduces a carboxylic acid group, which can form important hydrogen bonding interactions within the PARP active site. The length and flexibility of this linker are critical for optimal binding. Modifications to this chain can impact potency and cell permeability.
-
Substitutions on the Naphthyridine Ring: The addition of various substituents to the naphthyridine ring can fine-tune the electronic and steric properties of the molecule, leading to improved potency and selectivity. For instance, the introduction of fluorine atoms or small alkyl groups can enhance binding affinity.
Preclinical and Clinical Perspectives
While 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid itself has not been reported in clinical trials, numerous other naphthyridine-based PARP inhibitors have shown significant promise in preclinical and clinical settings. For example, derivatives of the 1,5-naphthyridine scaffold have been developed as highly selective PARP1 inhibitors with excellent in vivo efficacy in BRCA mutant tumor models.[5] Furthermore, a variety of 1,8-naphthyridine derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities.[6]
The broad interest in the naphthyridine scaffold for PARP inhibition underscores the potential of compounds like 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid as starting points for the development of next-generation targeted therapies. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of this class of compounds to enhance their clinical utility.
Experimental Protocols for Evaluation
In Vitro PARP1 Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of PARP1 in a cell-free system.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human PARP1 enzyme, a biotinylated NAD+ substrate, and a DNA activator.
-
Compound Addition: Add serial dilutions of the test compound (e.g., 4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid) to the wells. Include appropriate controls (no inhibitor and a known PARP inhibitor like Olaparib).
-
Incubation: Incubate the plate at room temperature to allow the PARP-catalyzed PARylation reaction to proceed.
-
Detection: The amount of PARylated protein is quantified using a colorimetric or chemiluminescent detection method, often involving streptavidin-HRP to detect the incorporated biotinylated ADP-ribose.
-
Data Analysis: The IC₅₀ value (the concentration of inhibitor required to reduce PARP1 activity by 50%) is calculated from the dose-response curve.
Cellular PARP Inhibition Assay (PAR-Immunofluorescence)
Principle: This assay assesses the ability of a compound to inhibit PARP activity within intact cells by measuring the levels of PAR chains following DNA damage.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., a BRCA-deficient cell line) in a multi-well plate and allow them to adhere. Treat the cells with the test compound for a specified period.
-
Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or a topoisomerase inhibitor.
-
Immunofluorescence Staining: Fix and permeabilize the cells. Incubate with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.
-
Imaging and Quantification: Visualize the fluorescent signal using a fluorescence microscope or a high-content imaging system. Quantify the fluorescence intensity to determine the level of PARylation in treated versus untreated cells.
Conclusion
4-(1,7-Naphthyridin-8-ylamino)-4-oxobutanoic acid represents a quintessential example of a promising scaffold for the development of targeted anticancer agents. The 1,7-naphthyridine core is a validated pharmacophore for potent PARP inhibition, a therapeutic strategy with proven clinical success. This technical guide has provided a comprehensive overview of the synthesis, mechanism of action, and evaluation of this class of compounds. Further optimization of this scaffold, guided by the principles of medicinal chemistry and a deep understanding of the underlying biology, holds the potential to deliver novel and effective therapies for patients with cancer.
References
- Convenient and versatile method of 8-amino-6-(2-R-thiazol-4-yl)-1,7-naphthyridines synthesis.
- Synthesis of [15N3]2-amino-7-methyl-1,8-naphthyridine. Taylor & Francis Online.
- 4-(1,7-naphthyridin-8-ylamino)-4-oxobutanoic acid AldrichCPR. Sigma-Aldrich.
- 4-(1,7-naphthyridin-8-ylamino)-4-oxobutanoic acid. Sigma-Aldrich.
- Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. PubMed Central. (2025).
- Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N -methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs.
- Synthesis And Anti Microbial Studies Of Certain Schiff Bases Containing 1,8-Naphthyridine Moiety.
- 1,8-Naphthyridine synthesis. Organic Chemistry Portal.
- Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies.
- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.
- Antimicrobial Activity of Naphthyridine Deriv
